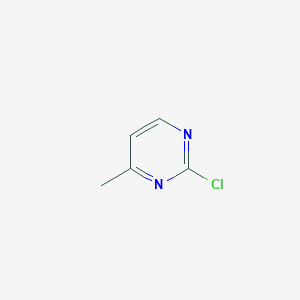

2-Chloro-4-methylpyrimidine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAKRVSCGILCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469672 | |

| Record name | 2-Chloro-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13036-57-2 | |

| Record name | 2-Chloro-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-methylpyrimidine CAS number 13036-57-2

An In-depth Technical Guide to 2-Chloro-4-methylpyrimidine (CAS: 13036-57-2)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of this compound, CAS number 13036-57-2. It is a critical heterocyclic intermediate used extensively in organic synthesis for the development of pharmaceutical compounds.[1] This guide details its chemical and physical properties, spectroscopic data, synthesis methodologies, and key chemical reactions. Emphasis is placed on its application in medicinal chemistry, particularly as a foundational scaffold for kinase inhibitors and other active pharmaceutical ingredients (APIs).[1][2] Detailed experimental protocols, quantitative data tables, and process diagrams are provided to support researchers in its practical application.

Chemical and Physical Properties

This compound is a light yellow to off-white solid at room temperature.[3][4][5] It is recognized for its role as a versatile intermediate in a variety of chemical syntheses.[3]

Table 1: General Properties

| Property | Value | Reference |

| CAS Number | 13036-57-2 | [3][4] |

| Molecular Formula | C₅H₅ClN₂ | [3][4][6] |

| Molecular Weight | 128.56 g/mol | [3][6] |

| IUPAC Name | This compound | [7][8] |

| Synonyms | 4-methyl-2-chloropyrimidine, 2-Chloro-4-methyl-1,3-diazine | [3][9] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Light yellow, pale yellow, or off-white to brown solid/crystals | [3][4][5][8] |

| Melting Point | 35-36 °C / 45-52 °C (range varies by source) | [3][4][8] |

| Boiling Point | 94 °C (17 mmHg) | [3][4][10] |

| Solubility | Soluble in Chloroform | [4] |

| Stability | Stable under recommended storage conditions; moisture sensitive | [4][5][6] |

Table 3: Spectroscopic Data

| Technique | Data | Reference |

| ¹H-NMR | (d₆-DMSO, 400 MHz) δ 8.59 (d, 1H, J=4.9 Hz), 7.44 (d, 1H, J=4.9 Hz), 3.29 (s, 3H) | [10][11] |

| ESI-MS | 129.11 (M+H)⁺ | [10][11] |

| IR / Raman | Spectra available from various sources | [7][12] |

Synthesis Methodologies

Several synthetic routes for this compound have been established, starting from different pyrimidine (B1678525) precursors. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

Protocol 2.1: Synthesis from 2,6-dichloro-4-methylpyrimidine

This method involves the selective reduction of 2,6-dichloro-4-methylpyrimidine using zinc powder.[10][11]

Experimental Protocol:

-

A slurry of 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol) in 250 mL of ethanol (B145695) and 250 mL of water is prepared and subjected to vigorous stirring.[10][11]

-

Zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol) are sequentially added to the mixture.[10][11]

-

The reaction mixture is heated to reflux at 70°C for 4 hours.[10][11]

-

Upon completion, the mixture is cooled to room temperature and filtered.

-

The filtrate is concentrated under reduced pressure to remove ethanol.

-

The aqueous residue is extracted with dichloromethane (B109758) (DCM).

-

The combined organic layers are dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated.

-

The crude product is purified by silica (B1680970) gel column chromatography (eluent: hexane/DCM mixture) to yield this compound as a white solid (Yield: 53%).[10][11]

Protocol 2.2: Synthesis from 2,4-dichloropyrimidine (B19661)

This route utilizes an iron-catalyzed cross-coupling reaction with a Grignard reagent.[3][4]

Experimental Protocol:

-

A solution of 2,4-dichloropyrimidine (2g, 13.42 mmol) and Fe(acac)₃ (1.37g, 3.9 mmol) in THF (40 mL) is prepared under an argon atmosphere and cooled to 0°C.[3][4]

-

Methylmagnesium chloride (MeMgCl, 3M in THF, 4.47 mL, 13.42 mmol) is added dropwise to the stirred solution.[3][4]

-

The reaction is quenched by diluting with water and then extracted with ethyl acetate (B1210297) (EtOAc).

-

The organic phase is evaporated, and the residue is purified by silica gel column chromatography (eluent: 25% EtOAc/hexanes) to afford the product. (Yield: 50%).[3]

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the chloro-substituent at the C2 position, which is susceptible to displacement. This makes it a valuable building block for introducing the 4-methylpyrimidine (B18481) moiety into larger, more complex molecules. It is a key intermediate in the synthesis of anticancer and antiviral agents.[1] Notably, it is an indispensable precursor for Dabrafenib Mesylate, a targeted cancer therapy drug.[2]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack at the C2 position, leading to the displacement of the chloride ion. This SNAr reaction is a powerful method for forming C-N, C-O, and C-S bonds, allowing for the introduction of a wide range of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a competent substrate in various palladium-catalyzed cross-coupling reactions, which are fundamental for C-C bond formation in modern organic synthesis.[13] These reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allow for the coupling of the pyrimidine core with a diverse range of aryl, vinyl, alkyl, and alkyne groups.[13][14][15]

Application Example: Synthesis of Kinase Inhibitors

The 4-methylpyrimidine scaffold is a common feature in many kinase inhibitors.[16][17] this compound serves as a starting material for constructing these complex molecules, which are designed to interfere with signaling pathways often dysregulated in cancers.[16][18][19]

Protocol 3.1: Synthesis of (4-methylpyrimidin-2-yl)methylamine

This compound is an intermediate for beta-secretase inhibitors, which have been investigated for the treatment of Alzheimer's disease.[3] The synthesis involves a palladium-catalyzed cyanation followed by reduction.

Experimental Protocol:

-

A mixture of this compound (725 mg, 5.62 mmol), zinc cyanide (396 mg, 3.37 mmol), and tetrakis(triphenylphosphine)palladium(0) (716 mg, 0.562 mmol) in DMF (10 mL) is prepared.[3]

-

The slurry is heated to 110°C under a nitrogen atmosphere for 30 minutes.[3]

-

The mixture is cooled to room temperature, diluted with EtOAc (70 mL), and washed with 2N ammonium (B1175870) hydroxide (B78521) (50 mL).

-

The organic solution is washed with brine (20 mL) and concentrated in vacuo to yield a crude nitrile intermediate.

-

Subsequent reduction of the nitrile (e.g., using H₂, Raney Nickel, or LiAlH₄, though specific conditions for this step are not detailed in the source) would yield the target amine.

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties.

Table 4: GHS Hazard Information

| Hazard Code | Description | Reference |

| H302 | Harmful if swallowed | [7][20] |

| H315 | Causes skin irritation | [7][20] |

| H318 / H319 | Causes serious eye damage / irritation | [7][20] |

| H335 | May cause respiratory irritation | [7][20] |

Table 5: Handling and Storage Recommendations

| Parameter | Recommendation | Reference |

| Personal Protective Equipment (PPE) | Goggles (EN 166), protective gloves, long-sleeved clothing, approved respirator | [6] |

| Storage Conditions | Keep in a dark place, sealed in a dry container, at room temperature. Protect from light and moisture. | [4][5] |

| Incompatible Materials | Strong oxidizing agents | [5][6] |

| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes and seek medical attention. | [5][6] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. | [5][6] |

Conclusion

This compound (CAS 13036-57-2) is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined reactivity, particularly in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, makes it an essential building block for the synthesis of complex therapeutic agents, most notably kinase inhibitors. This guide provides the fundamental chemical data, synthetic protocols, and safety information required for its effective and safe utilization in a research and development setting.

References

- 1. This compound (13036-57-2) at Nordmann - nordmann.global [nordmann.global]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. This compound | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. veeprho.com [veeprho.com]

- 10. This compound | 13036-57-2 [chemicalbook.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. This compound(13036-57-2) 1H NMR [m.chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemical-label.com [chemical-label.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Chloro-4-methylpyrimidine

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document includes structured data, detailed experimental protocols, and visualizations to support research and development activities.

Chemical Identity and Physical Properties

This compound is a solid at room temperature, appearing as a white to off-white or brown powder or crystalline solid.[3][4][5] It is also described as a pale yellow to beige solid.[6][7]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂ | [6][8][9] |

| Molecular Weight | 128.56 g/mol | [1][8][9][10] |

| CAS Number | 13036-57-2 | [8][9][10] |

| Appearance | White to off-white/brown/pale yellow solid | [3][4][5][6][7] |

| Melting Point | 35-56 °C | [3][6][8] |

| Boiling Point | 91-94 °C at 17 mmHg | [3][6][11] |

| Flash Point | 98.9 °C (210.0 °F) | [8] |

| Solubility | Soluble in Chloroform | [6] |

Spectral Data

| Data Type | Description |

| ¹H NMR | (d₆-DMSO, 400 MHz) δ 8.59 (d, 1H, J=4.9 Hz), 7.44 (d, 1H, J=4.9 Hz), and 3.29 (s, 3H)[4][9] |

| Mass Spectrum (ESI-MS) | m/z 129.11 (M+H)⁺[4][9] |

| IR Spectrum | Data available from various suppliers.[1][12] |

Chemical Properties and Reactivity

This compound is a versatile intermediate in organic synthesis.[4] The chlorine atom at the 2-position of the pyrimidine (B1678525) ring is susceptible to nucleophilic substitution, making it a useful building block for the synthesis of more complex molecules. It is known to be sensitive to moisture and should be stored in a dry place, protected from light.[3][6] The compound is stable under recommended storage conditions.[3]

It is incompatible with strong oxidizing agents.[3] Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[3]

A notable application is its use as an intermediate in the synthesis of Dabrafenib Mesylate, a targeted cancer therapy agent.

Experimental Protocols

Two primary synthesis routes are detailed below.

4.1.1. From 2,6-dichloro-4-methylpyrimidine

This method involves the selective reduction of 2,6-dichloro-4-methylpyrimidine.

-

Materials: 2,6-dichloro-4-methylpyrimidine, ethanol (B145695), water, zinc powder, iodine, dichloromethane (B109758) (DCM), anhydrous magnesium sulfate (B86663) (MgSO₄), hexane.

-

Procedure:

-

To a vigorously stirred slurry of 50.0 g (0.31 mol) of 2,6-dichloro-4-methylpyrimidine in 250 mL of ethanol and 250 mL of water, sequentially add 41 g (0.63 mol) of zinc powder and 0.78 g (3.08 mmol) of iodine.[4][9]

-

Heat the reaction mixture to reflux at 70°C for 4 hours.[4][9]

-

After the reaction is complete, cool the mixture to room temperature and filter.[4][9]

-

Concentrate the filtrate under reduced pressure to remove the ethanol.[4][9]

-

Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4][9]

-

Purify the residue by silica (B1680970) gel column chromatography using a hexane/DCM solvent mixture as the eluent to yield this compound as a white solid (20.6 g, 53% yield).[4][9]

-

4.1.2. From 2,4-dichloropyrimidine (B19661)

This method involves a cross-coupling reaction.

-

Materials: 2,4-dichloropyrimidine, methylmagnesium chloride (MeMgCl) in THF, Iron(III) acetylacetonate (B107027) (Fe(acac)₃), tetrahydrofuran (B95107) (THF), ethyl acetate (B1210297) (EtOAc), water.

-

Procedure:

-

To a stirred solution of 2,4-dichloropyrimidine (2g, 13.42 mmol) and Fe(acac)₃ (1.37g, 3.9 mmol) in THF (40 mL) under an argon atmosphere at 0°C, add MeMgCl (3M solution in THF, 4.47 mL, 13.42 mmol) dropwise.[8][11]

-

Stir the resulting reaction mixture at 0°C for 8 hours.[8][11]

-

Dilute the reaction mixture with water and extract with ethyl acetate.[8][11]

-

Evaporate the organic phase and purify the residue by silica gel column chromatography (eluting with 25% EtOAc/hexane) to afford this compound (50% yield).[8][11]

-

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube to a depth of about 4-5 cm.[13]

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).

4.2.2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in this compound.

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational modes of the molecule.

4.2.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Data Acquisition (using Electrospray Ionization - ESI):

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

Visualizations

Caption: Synthesis from 2,6-dichloro-4-methylpyrimidine.

Caption: Synthesis from 2,4-dichloropyrimidine.

Caption: General analytical workflow for characterization.

References

- 1. This compound (13036-57-2) at Nordmann - nordmann.global [nordmann.global]

- 2. jocpr.com [jocpr.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 13036-57-2 [chemicalbook.com]

- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 6. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Page loading... [guidechem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. webassign.net [webassign.net]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

2-Chloro-4-methylpyrimidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 2-Chloro-4-methylpyrimidine, along with a detailed experimental protocol for its synthesis.

Core Properties

This compound is a substituted pyrimidine (B1678525) that serves as a valuable intermediate in various chemical syntheses.[1] Its molecular and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H5ClN2 | [1][2][3][4][5][6] |

| Molecular Weight | 128.56 g/mol | [1][2][3][4][5][6] |

| CAS Number | 13036-57-2 | [1][2] |

| Appearance | Light yellow or white solid | [1][6] |

| Melting Point | 35-36 °C | [1] |

| Boiling Point | 94 °C (at 12 mmHg) | [1] |

| Purity | >95% | [3] |

Experimental Protocols

Synthesis of this compound from 2,4-dichloropyrimidine (B19661)

A documented method for the synthesis of this compound involves the reaction of 2,4-dichloropyrimidine with a methylating agent.[1]

Materials:

-

2,4-dichloropyrimidine

-

Methylmagnesium chloride (MeMgCl) 3M solution in THF

-

Iron(III) acetylacetonate (B107027) (Fe(acac)3)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Hexanes

Procedure:

-

A solution of 2,4-dichloropyrimidine (2g, 13.42 mmol) and Fe(acac)3 (1.37g, 3.9 mmol) in THF (40 mL) is prepared under an argon atmosphere and cooled to 0°C.

-

To this stirred solution, MeMgCl (3M in THF, 4.47mL, 13.42mmol) is added dropwise.

-

The reaction mixture is stirred at 0°C for 8 hours.

-

Following the reaction, the mixture is diluted with water and extracted with EtOAc.

-

The organic phase is evaporated, and the resulting residue is purified by silica gel column chromatography using a 25% EtOAc/hexanes eluent.

-

This process yields this compound.[1]

Logical Workflow for Chemical Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a chemical compound like this compound.

Caption: A flowchart of the chemical synthesis and characterization process.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 13036-57-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound 13036-57-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

A Technical Guide to the Physicochemical Properties of 2-Chloro-4-methylpyrimidine

This document provides a comprehensive overview of the melting and boiling points of 2-Chloro-4-methylpyrimidine, a key intermediate in pharmaceutical and chemical synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physicochemical Data of this compound

This compound is a pale yellow to off-white solid at room temperature.[1][2] Its key physical properties are summarized in the table below. It is important to note the variability in the reported melting point, which may be attributed to differences in purity or experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂ | [1][3][4] |

| Molecular Weight | 128.56 g/mol | [3][5] |

| CAS Number | 13036-57-2 | [1][5] |

| Appearance | Pale yellow to off-white or brown solid/crystals | [1][2][4] |

| Melting Point | 35-36 °C | [1] |

| 45-50 °C | [5] | |

| 51-56 °C | [2] | |

| 45.0-52.0 °C | [4] | |

| Boiling Point | 94 °C at 17 mmHg | [1] |

| 91-93 °C at 17 mmHg | [2] | |

| Flash Point | 98.9 °C | [5] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This is a crucial indicator of a compound's purity, with pure substances typically exhibiting a sharp melting range.[6][7]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting range.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[8]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The sample height should be approximately 2-3 mm.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.[8]

-

If the approximate melting point is known, heat the sample rapidly to about 15-20°C below the expected temperature.

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Record the temperature at which the entire sample has turned into a clear liquid (T2). The melting range is T1-T2.

-

Boiling Point Determination at Reduced Pressure

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] For substances that may decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure.

Principle: By lowering the pressure above the liquid, the boiling point is also lowered.[10] The temperature at which the liquid's vapor pressure equals the reduced pressure of the system is measured.

Apparatus:

-

Test tube or small flask

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating bath (e.g., oil bath)

-

Vacuum source and manometer

Procedure (Micro-boiling-point method):

-

Sample Preparation: Place a small amount of liquid this compound (if melted) or a solution in a suitable solvent into a small test tube.

-

Apparatus Setup:

-

Place a short capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Place this assembly in a heating bath.

-

Connect the apparatus to a vacuum source with a manometer to control and measure the pressure.

-

-

Measurement:

-

Begin heating the bath while stirring. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[10]

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The liquid will begin to cool. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point at that specific reduced pressure.[10] Record the temperature and the pressure.

-

Synthesis Workflow

This compound can be synthesized from 2,4-dichloropyrimidine. The following diagram illustrates the general workflow for this chemical transformation.

Caption: Synthesis of this compound.

References

- 1. chembk.com [chembk.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. H31903.03 [thermofisher.com]

- 5. This compound 97 13036-57-2 [sigmaaldrich.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. westlab.com [westlab.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomus.edu.iq [uomus.edu.iq]

Solubility Profile of 2-Chloro-4-methylpyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloro-4-methylpyrimidine in organic solvents. Due to a lack of readily available quantitative data in published literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining precise solubility values.

Core Concepts in Solubility

The solubility of a solid compound like this compound in an organic solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The structure of this compound, containing a polar pyrimidine (B1678525) ring and a non-polar methyl group, suggests a degree of solubility in a range of organic solvents. Generally, the dissolution of a solid in a liquid is an endothermic process, meaning that solubility tends to increase with higher temperatures.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not widely available in scientific literature, qualitative information has been reported. The following table summarizes the known solubility of this compound in various organic solvents.

| Solvent | Chemical Formula | Polarity | Solubility |

| Methanol | CH₃OH | Polar Protic | Soluble[1] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[2] |

It is important to note that "soluble" is a qualitative term. For precise measurements, the experimental protocol outlined below is recommended.

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid in a liquid.[3][4][5] It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Conical flasks with stoppers

-

Magnetic stirrer and stir bars

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pipettes

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium (typically several hours).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated pipette to prevent precipitation upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any remaining solid particles.

-

-

Solvent Evaporation and Weighing:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied to expedite this process, but care must be taken to avoid decomposition of the solute.

-

Once the solvent is fully evaporated, place the evaporation dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the evaporation dish minus its initial pre-weighed mass.

-

The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

-

Experimental Workflow for Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Factors Influencing the Solubility of Pyrimidine Derivatives

Several factors can influence the solubility of pyrimidine derivatives like this compound:

-

Temperature: For most solid solutes, solubility increases with temperature.

-

Solvent Polarity: The polarity of the solvent plays a crucial role. Polar functional groups on the pyrimidine ring will favor solubility in more polar solvents.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect solubility. It is recommended to use high-purity materials for accurate measurements.

-

Co-solvency: In cases of low solubility, using a mixture of solvents (a primary solvent with a small amount of a highly effective co-solvent) can enhance the solubility of the compound.

References

- 1. This compound | 13036-57-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 5. medcraveonline.com [medcraveonline.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methylpyrimidine from 2,4-Dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-4-methylpyrimidine, a valuable intermediate in medicinal chemistry, from the readily available starting material, 2,4-dichloropyrimidine (B19661). The document details the core synthetic methodologies, with a focus on regioselective C4-methylation, and presents quantitative data, experimental protocols, and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction: The Importance of Regioselectivity

The synthesis of this compound from 2,4-dichloropyrimidine hinges on the selective functionalization of the C4 position of the pyrimidine (B1678525) ring. Generally, in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, the C4 position of 2,4-dichloropyrimidine is intrinsically more reactive than the C2 position. This inherent reactivity is attributed to the electronic properties of the pyrimidine ring, where the C4 and C6 positions are more electron-deficient and thus more susceptible to nucleophilic attack. This guide will explore methods that leverage this inherent reactivity to achieve the desired C4-methylation.

Synthetic Methodologies and Data

The primary route for the synthesis of this compound from 2,4-dichloropyrimidine involves a transition metal-catalyzed cross-coupling reaction with a methylating agent. Iron-catalyzed reactions using Grignard reagents have been reported to be effective for this transformation.

Iron-Catalyzed Methylation with Grignard Reagents

A common and effective method for the C4-methylation of 2,4-dichloropyrimidine is the iron-catalyzed cross-coupling with a methyl Grignard reagent, such as methylmagnesium chloride (MeMgCl). This reaction offers a cost-effective and straightforward approach to the desired product.

Reaction Scheme:

Caption: Iron-catalyzed C4-methylation of 2,4-dichloropyrimidine.

Quantitative Data Summary:

The following table summarizes the key quantitative data for the iron-catalyzed synthesis of this compound.

| Starting Material | Methylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | MeMgCl (3M in THF) | Fe(acac)₃ | THF | 0 | 8 | 50 | [1] |

Experimental Protocols

This section provides a detailed experimental protocol for the iron-catalyzed synthesis of this compound from 2,4-dichloropyrimidine.

Iron-Catalyzed Methylation of 2,4-Dichloropyrimidine[1]

Materials:

-

2,4-Dichloropyrimidine

-

Methylmagnesium chloride (MeMgCl) (3M solution in THF)

-

Iron(III) acetylacetonate (B107027) (Fe(acac)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Water

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a stirred solution of 2,4-dichloropyrimidine (2 g, 13.42 mmol) and Fe(acac)₃ (1.37 g, 3.9 mmol) in anhydrous THF (40 mL) at 0 °C under an argon atmosphere, add MeMgCl (3M solution in THF, 4.47 mL, 13.42 mmol) dropwise.

-

Stir the resulting reaction mixture at 0 °C for 8 hours.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Separate the organic phase, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography, eluting with a mixture of 25% ethyl acetate in hexanes, to afford this compound.

Expected Yield: 50%

Factors Influencing Regioselectivity

The selective functionalization of 2,4-dichloropyrimidine is a critical aspect of its synthetic utility. The preference for reaction at the C4 position is influenced by a combination of electronic and steric factors, as well as the reaction conditions and the nature of the catalyst and nucleophile.

Caption: Factors governing the regioselectivity of 2,4-dichloropyrimidine reactions.

Discussion of Factors:

-

Electronic Effects: The inherent electronic distribution of the pyrimidine ring makes the C4 and C6 positions more electrophilic and, therefore, more susceptible to nucleophilic attack or oxidative addition in cross-coupling reactions.

-

Steric Hindrance: While the unsubstituted 2,4-dichloropyrimidine favors C4 reaction, the presence of substituents on the pyrimidine ring, particularly at the C5 position, can introduce steric hindrance that may influence the regioselectivity, potentially favoring reaction at the less hindered C2 position.

-

Catalyst and Ligand System: The choice of catalyst and associated ligands plays a crucial role in directing the regioselectivity of cross-coupling reactions. While iron catalysts like Fe(acac)₃ are shown to be effective for C4-methylation, specialized ligand systems in palladium catalysis have been developed to achieve selective C2 functionalization in certain cases.

-

Nature of the Nucleophile/Methylating Agent: The reactivity and steric bulk of the incoming nucleophile or organometallic reagent can also impact the site of reaction.

-

Reaction Conditions: Parameters such as temperature and solvent can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the regiochemical outcome.

Conclusion

The synthesis of this compound from 2,4-dichloropyrimidine is most effectively achieved through a regioselective C4-methylation. The iron-catalyzed cross-coupling with a methyl Grignard reagent provides a reliable and straightforward method. A thorough understanding of the factors that govern regioselectivity is paramount for optimizing this synthesis and for the rational design of synthetic routes to other functionalized pyrimidine derivatives. This guide provides the foundational knowledge and practical protocols to aid researchers in this endeavor.

References

Spectroscopic data for 2-Chloro-4-methylpyrimidine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4-methylpyrimidine, a key building block in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for researchers.

¹H NMR Data

The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group on the pyrimidine (B1678525) ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.59 | Doublet (d) | 4.9 | 1H | H6 |

| 7.44 | Doublet (d) | 4.9 | 1H | H5 |

| 3.29 | Singlet (s) | - | 3H | -CH₃ |

Solvent: d₆-DMSO, Spectrometer Frequency: 400 MHz[1][2]

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C4 |

| ~162 | C2 |

| ~159 | C6 |

| ~122 | C5 |

| ~24 | -CH₃ |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by vibrations of the pyrimidine ring and the methyl group. The data below is based on spectra of similar pyrimidine derivatives and general IR absorption ranges.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1580 - 1400 | Strong | C=C and C=N stretching (pyrimidine ring) |

| ~1380 | Medium | -CH₃ bending |

| ~800 | Strong | C-Cl stretch |

Mass Spectrometry Data

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

| m/z | Ion | Notes |

| 129.11 | [M+H]⁺ | Protonated molecular ion, observed via Electrospray Ionization (ESI-MS).[1][2] |

| 128/130 | [M]⁺ | Molecular ion peak (expected in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes). |

| 93 | [M-Cl]⁺ | Loss of a chlorine radical. |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (d₆-DMSO).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard one-dimensional proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The spectrum is referenced to the residual solvent peak of d₆-DMSO (δ ~2.50 ppm).

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

The spectrum is referenced to the solvent peak of d₆-DMSO (δ ~39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Bruker Tensor 27 FT-IR spectrometer.[4]

Sample Preparation (Film Method): [4]

-

A small amount of this compound is dissolved in a volatile solvent such as dichloromethane.[4]

-

A drop of the solution is applied to a KBr or NaCl salt plate.

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

A background spectrum of the clean salt plate is recorded.

-

The salt plate with the sample film is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.

Data Acquisition (ESI-MS):

-

The sample solution is infused into the ESI source at a constant flow rate.

-

The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum ionization and signal intensity.

-

The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

References

2-Chloro-4-methylpyrimidine: A Comprehensive Technical Guide for its Application as a Chemical Intermediate in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylpyrimidine is a pivotal heterocyclic building block in modern organic synthesis, particularly valued for its role as a chemical intermediate in the preparation of a diverse array of biologically active molecules. Its unique electronic properties and reactive chlorine atom make it a versatile substrate for various cross-coupling and nucleophilic substitution reactions. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the development of pharmaceutical agents.

Physicochemical Properties

This compound, with the CAS number 13036-57-2, is a light yellow solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂ | [1] |

| Molecular Weight | 128.56 g/mol | [1] |

| Melting Point | 35-36 °C | [1] |

| Boiling Point | 94 °C (12 mmHg) | [1] |

| Appearance | Light yellow solid | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, starting from readily available pyrimidine (B1678525) derivatives. The choice of method often depends on the desired scale, cost, and available starting materials.

Table 1: Synthesis of this compound

| Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 2,4-Dichloropyrimidine (B19661) | MeMgCl, Fe(acac)₃, THF, 0 °C, 8 h | 50 | [2] |

| 2,6-Dichloro-4-methylpyrimidine | Zinc powder, Iodine, Ethanol (B145695)/Water, 70 °C (Reflux), 4 h | 53 | [3] |

Experimental Protocols: Synthesis of this compound

Method 1: From 2,4-Dichloropyrimidine[2]

To a stirred solution of 2,4-dichloropyrimidine (2g, 13.42 mmol) and Fe(acac)₃ (1.37g, 3.9 mmol) in THF (40 mL) at 0 °C under an argon atmosphere, MeMgCl (3M THF solution, 4.47 mL, 13.42 mmol) was added dropwise. The resulting reaction mixture was stirred at 0 °C for 8 hours. The reaction was then quenched with water and extracted with ethyl acetate. The organic phase was evaporated, and the residue was purified by silica (B1680970) gel column chromatography (eluting with 25% EtOAc/hexanes) to afford this compound.

Method 2: From 2,6-Dichloro-4-methylpyrimidine[3]

To a vigorously stirred slurry containing 50.0 g (0.31 mol) of 2,6-dichloro-4-methylpyrimidine in 250 mL of ethanol and 250 mL of water, 41 g (0.63 mol) of zinc powder and 0.78 g (3.08 mmol) of iodine were sequentially added. The reaction mixture was heated to reflux at 70 °C for 4 hours. After completion, the mixture was cooled to room temperature and filtered. The filtrate was concentrated under reduced pressure to remove ethanol and subsequently extracted with dichloromethane. The combined organic layers were dried with anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by silica gel column chromatography using a hexane/DCM solvent mixture as the eluent.

Key Reactions of this compound

The reactivity of this compound is dominated by the chemistry of its C2-chloro substituent. This position is susceptible to nucleophilic aromatic substitution and serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-N and C-C bonds.

Key reaction pathways of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound can be coupled with various aryl and heteroaryl boronic acids to generate a diverse range of substituted pyrimidines. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines

| Chloropyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 80 | [2] |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [2] |

| Resin-supported chloropyrimidine | Arylboronic acids | Pd₂(dba)₃ (cat.) | P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate | [4] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[1]

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv). Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. Add the degassed solvent (e.g., 1,4-Dioxane/H₂O) via syringe. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to valuable 2-aminopyrimidine (B69317) derivatives.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Chloropyrimidines

| Chloropyrimidine | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Chloropyrimidine (B141910) | Various amines | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene (B28343) | 110 | - | [5] |

| Aryl chlorides | Morpholine | (NHC)Pd(allyl)Cl | - | NaOtBu | Toluene | 100 | 95 | [6] |

| 4-(Pyridin-3-yl)pyrimidin-2-amine | Aryl bromides | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 27-82 | [7] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[8]

In an oven-dried Schlenk tube under an inert atmosphere, combine the 2-chloropyrimidine (1.0 equiv), the amine (1.1-1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine (B1218219) ligand (e.g., XPhos), and the base (e.g., NaOtBu or K₃PO₄). Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Seal the tube and heat the reaction mixture to the specified temperature (typically 80-120 °C) with stirring. Monitor the reaction's progress. After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Application in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several important pharmaceuticals, most notably the tyrosine kinase inhibitors Imatinib and Dasatinib, which are used in cancer therapy.

Synthesis of Imatinib Intermediate

A key step in the synthesis of Imatinib involves the coupling of a pyrimidine derivative with an aniline. While the direct use of this compound is not the primary route, its derivatives are crucial. For instance, a related intermediate, N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, is synthesized and then elaborated to Imatinib.

Synthesis of Dasatinib

In the synthesis of Dasatinib, a key intermediate is often formed through the reaction of a substituted aminothiazole with a chloropyrimidine derivative. Although various synthetic routes exist, the pyrimidine core is a central feature.

Signaling Pathways of End-Products

The therapeutic efficacy of drugs synthesized from this compound, such as Imatinib and Dasatinib, stems from their ability to inhibit specific signaling pathways that drive cancer cell proliferation and survival.

Imatinib Signaling Pathway

Imatinib primarily targets the BCR-ABL tyrosine kinase, which is constitutively active in chronic myeloid leukemia (CML).[1][8] It also inhibits other tyrosine kinases such as c-KIT and PDGF-R.[1][6] By binding to the ATP-binding site of these kinases, Imatinib blocks the phosphorylation of downstream substrates, thereby inhibiting proliferation and inducing apoptosis in cancer cells.[1]

Imatinib's inhibition of the BCR-ABL signaling pathway.

Dasatinib Signaling Pathway

Dasatinib is a multi-targeted tyrosine kinase inhibitor that potently inhibits BCR-ABL and SRC family kinases, as well as c-KIT, EPHA2, and PDGFRβ.[5][9] Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its efficacy in cases of Imatinib resistance.[5]

Dasatinib's multi-targeted inhibition of key signaling kinases.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility is demonstrated in the efficient construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors for cancer therapy. A thorough understanding of its synthesis and reactivity, especially in Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions, is essential for leveraging its full potential in drug discovery and development. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Versatility of 2-Chloro-4-methylpyrimidine in Modern Medicinal Chemistry: A Technical Guide

Abstract

2-Chloro-4-methylpyrimidine is a highly versatile heterocyclic building block that has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and reactive chlorine atom at the 2-position allow for facile and diverse functionalization, making it an ideal starting point for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the potential applications of this compound, with a focus on its role in the development of targeted therapies for oncology and neurodegenerative diseases. We present key quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visual diagrams of relevant signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field of drug discovery.

Introduction: The Pyrimidine (B1678525) Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, making it a cornerstone of biological processes.[1] This inherent biocompatibility, coupled with its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, has made the pyrimidine scaffold a highly attractive core structure in drug design.[1][2] Its derivatives have demonstrated a vast spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[2][3][4]

This compound (CAS: 13036-57-2) stands out as a particularly valuable intermediate.[5] The electron-deficient nature of the pyrimidine ring activates the chlorine atom at the C2 position towards nucleophilic aromatic substitution (SNAr), providing a straightforward handle for introducing diverse chemical functionalities. This reactivity is central to its utility in constructing complex molecular architectures targeting specific biological pathways.

Synthetic Utility and Key Reactions

The primary utility of this compound lies in its reactivity, which allows it to serve as a foundational building block for more complex molecules. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, and the scaffold can participate in palladium-catalyzed cross-coupling reactions.

General Synthesis Workflow

A common strategy in drug discovery involves a multi-step synthesis beginning with the this compound core. This workflow typically involves an initial key coupling or substitution reaction, followed by further modifications to elaborate the structure and optimize its biological activity and pharmacokinetic properties.

Caption: General synthetic workflow using this compound.

Application in Oncology: B-Raf Kinase Inhibitors

One of the most significant applications of this compound is in the synthesis of inhibitors targeting the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation and survival.[6] Mutations in the B-Raf kinase, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.

Dabrafenib: A Case Study

This compound is an indispensable building block in the synthesis of Dabrafenib , a potent and selective inhibitor of B-RafV600E kinase. The synthesis involves a key step where the pyrimidine core is introduced via a substitution reaction.

The RAS/RAF/MEK/ERK Signaling Pathway

Dabrafenib functions by inhibiting the mutated B-Raf kinase, thereby blocking downstream signaling through MEK and ERK, which ultimately prevents the transcription of genes involved in cell proliferation.

Caption: The RAS/RAF/MEK/ERK pathway and the inhibitory action of Dabrafenib.

Quantitative Data: B-Raf Inhibitory Activity

The potency of Dabrafenib, synthesized using the this compound core, has been well-characterized in both enzymatic and cellular assays.

| Compound | Target | Assay Type | IC50 | Cell Line | Cell-Based IC50 | Reference(s) |

| Dabrafenib | B-RafV600E | Enzymatic | 0.8 nM | SKMEL28 (Melanoma) | 3 nM | |

| B-Raf (wild-type) | Enzymatic | 3.2 nM | Colo205 (Colorectal) | 7 nM | ||

| c-Raf | Enzymatic | 5.0 nM | A375P F11 (Melanoma) | 8 nM | ||

| HFF (Fibroblast, WT) | 3.0 µM |

Table 1: In vitro inhibitory activity of Dabrafenib.

Application in Neurodegenerative Disease: BACE1 Inhibitors

The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides is a primary cause of Alzheimer's disease. These peptides are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. As the rate-limiting enzyme, BACE1 is a major therapeutic target for reducing Aβ production. The 2-aminopyrimidine (B69317) scaffold, readily accessible from this compound, serves as a core structural motif in the development of potent BACE1 inhibitors.[3]

The Amyloid Precursor Protein (APP) Processing Pathway

BACE1 inhibitors block the initial cleavage of APP, preventing the formation of the Aβ peptides that aggregate to form neurotoxic plaques in the brain.

Caption: The amyloidogenic pathway and the role of BACE1 inhibitors.

Quantitative Data: Pyrimidine-Based BACE1 Inhibitors

While direct SAR data for simple this compound derivatives is limited, more complex molecules incorporating the 2-aminopyrimidine core have shown potent BACE1 inhibition. These compounds often feature additional functionalities to occupy the S1 and S3 substrate-binding pockets of the enzyme.

| Compound ID | Core Scaffold | BACE1 IC50 | Selectivity | Reference(s) |

| Compound 8 | Acyl guanidine | 0.32 nM | >700-fold vs CatD | [3] |

| Compound 18 | Amino-oxazine | 12 nM | N/A | [3] |

| Compound 2.13A | 2,4,6-trisubstituted pyrimidine | 6.92 µM | N/A |

Table 2: In vitro inhibitory activity of representative pyrimidine-based BACE1 inhibitors.

Key Experimental Protocols

Detailed and reproducible protocols are essential for the synthesis and evaluation of novel compounds. Below are representative methodologies for the preparation of a key intermediate and for the biological evaluation of B-Raf and BACE1 inhibitors.

Synthesis Protocol: Preparation of (4-methylpyrimidin-2-yl)methylamine

This protocol describes the synthesis of a key intermediate for beta-secretase inhibitors starting from this compound.

-

Cyanation Reaction:

-

Combine this compound (725 mg, 5.62 mmol), zinc cyanide (396 mg, 3.37 mmol), and tetrakis(triphenylphosphine)palladium(0) (716 mg, 0.562 mmol) in a flask with DMF (10 mL).

-

Heat the slurry at 110 °C under a nitrogen atmosphere for 30 minutes.

-

Cool the mixture to room temperature, dilute with EtOAc (70 mL), and wash with 2N ammonium (B1175870) hydroxide (B78521) (50 mL).

-

Wash the organic layer with brine (20 mL) and concentrate in vacuo.

-

Purify the crude product by column chromatography (30% EtOAc in hexane) to yield 4-methylpyrimidine-2-carbonitrile (B1315288).

-

-

Reduction to Amine:

-

To a solution of 4-methylpyrimidine-2-carbonitrile (450 mg) in MeOH (5 mL), add aqueous ammonium hydroxide solution (1 mL) and a catalytic amount of Raney nickel.

-

Hydrogenate the reaction mixture at 55 psi for 2 hours.

-

Filter the mixture to remove the catalyst and evaporate the solvent to yield (4-methylpyrimidin-2-yl)methylamine.

-

Biological Assay Protocol: In Vitro B-Raf Kinase Assay (Luminescent)

This protocol is adapted from commercially available luminescent kinase assay kits and measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity.

Caption: Experimental workflow for an in vitro B-Raf kinase assay.

-

Reagent Preparation:

-

Prepare 1x Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Dilute recombinant human B-Raf (WT or V600E) and the substrate (e.g., inactive MEK1) in 1x Kinase Buffer.

-

Prepare a stock solution of ATP in sterile water.

-

Prepare serial dilutions of the test inhibitor (e.g., Dabrafenib) in 1x Kinase Buffer, maintaining a constant final DMSO concentration (e.g., 1%).

-

-

Assay Procedure (96-well plate):

-

To appropriate wells, add the test inhibitor dilutions or a DMSO vehicle control.

-

Add the diluted B-Raf enzyme to all wells except the "no enzyme" blank.

-

Initiate the reaction by adding a master mix of the MEK1 substrate and ATP.

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Detection:

-

Allow the plate and a luminescent kinase detection reagent (e.g., Kinase-Glo®) to equilibrate to room temperature.

-

Add the detection reagent to each well. This stops the kinase reaction and initiates a luciferase reaction that produces light from the remaining ATP.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Biological Assay Protocol: BACE1 FRET Assay

This protocol uses a peptide substrate with a fluorophore and a quencher to measure BACE1 activity. Cleavage of the substrate by BACE1 results in an increase in fluorescence.

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5).

-

Dilute recombinant human BACE1 enzyme in Assay Buffer (final concentration ~1 nM).

-

Reconstitute the FRET peptide substrate in DMSO.

-

Prepare serial dilutions of the test inhibitor in Assay Buffer with a constant DMSO concentration.

-

-

Assay Procedure (384-well black plate):

-

Add inhibitor dilutions or a DMSO vehicle control to the wells.

-

Add the diluted BACE1 enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the FRET substrate solution.

-

Incubate the plate at 37°C for 60-120 minutes, protected from light.

-

-

Detection:

-

Measure the fluorescence signal using a plate reader with the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 350/490 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the data and fitting to a sigmoidal dose-response curve.

-

Conclusion

This compound is a proven and highly effective starting material in medicinal chemistry. Its synthetic tractability allows for the efficient construction of diverse molecular libraries. As demonstrated by its central role in the development of the B-Raf inhibitor Dabrafenib, this scaffold provides a robust foundation for creating potent and selective agents against validated therapeutic targets in oncology. Furthermore, its incorporation into advanced BACE1 inhibitors highlights its potential for addressing key challenges in neurodegenerative diseases. The continued exploration of derivatives built upon the this compound core promises to yield novel therapeutic candidates for a range of human diseases. This guide serves as a foundational resource to aid researchers in harnessing the full potential of this valuable chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

The Ascendant Therapeutic Potential of 2-Chloro-4-methylpyrimidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold, a fundamental heterocyclic motif in nucleic acids, has long been a cornerstone in medicinal chemistry. Among its myriad of derivatives, those originating from the 2-chloro-4-methylpyrimidine core have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development endeavors in this area.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth, proliferation, and angiogenesis.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various this compound derivatives is summarized below. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values represent the concentration of the compound required to inhibit 50% of the cancer cell population's growth or viability.

| Derivative/Compound | Cancer Cell Line | Activity (µM) | Reference |

| Series 1: Amino-substituted pyrimidines | |||

| Derivative 6 (bromophenyl piperazine (B1678402) moiety) | HCT116 (Colon) | EC50: 89.24 ± 1.36 | [1][2] |

| MCF7 (Breast) | EC50: 89.37 ± 1.17 | [1][2] | |

| Derivative 1 (4-methyl piperazine moiety) | HCT116 (Colon) | EC50: 209.17 ± 1.23 | [2] |

| MCF7 (Breast) | EC50: 221.91 ± 1.37 | [2] | |

| Series 2: Pyrazolo[3,4-d]pyrimidine derivative | |||

| Compound 12b | VEGFR-2 Kinase | IC50: 0.09 | [3] |

| Series 3: Furo[2,3-d]pyrimidine derivatives | |||

| Compound 4c | VEGFR-2 Kinase | IC50: 57.1 | [4] |

| Compound 7b | VEGFR-2 Kinase | IC50: 42.5 | [4] |

| Compound 7c | VEGFR-2 Kinase | IC50: 52.5 | [4] |

| Series 4: Pyrido[4,3-d]pyrimidine derivative | |||

| Compound 1 | EGFR Kinase | IC50: 0.0148 | [5] |

| Series 5: N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide derivative | |||

| Compound SP2 | HT-29 (Colon) | IC50: 4.07 | [6] |

| COLO-205 (Colon) | IC50: 4.98 | [6] | |

| VEGFR-2 Kinase | IC50: 6.82 | [6] | |

| Series 6: Oxazine-linked pyrimidine | |||

| TRX-01 | MCF-7 (Breast) | IC50: 9.17 | [7] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have been investigated for their potential to inhibit the growth of various bacterial and fungal strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |

| Thiazole-containing thioureas | |||

| Compound 4h | S. aureus (DNA gyrase) | IC50: 1.25 | [8] |

| S. aureus (Topo IV) | IC50: 67.28 | [8] | |

| S. aureus (DHFR) | IC50: 0.13 | [8] | |

| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivative | |||

| 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | S. aureus (MSSA) | 3.12 ± 0.09 | [9] |

| S. aureus (MRSA) | 4.61 ± 0.22 | [9] | |

| General Pyrimidine Derivatives | |||

| Cystobactamids | Gram-positive isolates | 0.125 - 8 | [10] |

| Chelocardins | Gram-positive isolates | 0.5 - 8 | [10] |

| Cystobactamids | P. aeruginosa | MIC50: 4 | [10] |

| Cystobactamids | A. baumannii | MIC50: 8 | [10] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Certain pyrimidine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by measuring the IC50 values against COX-1 and COX-2 enzymes. A higher selectivity index (SI = COX-1 IC50 / COX-2 IC50) is generally desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.

| Derivative/Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Thiazolo[4,5-d]pyrimidine analog | ||||

| Compound 48g | - | 0.87 | - | [11] |

| General Pyrimidine Derivatives | ||||

| Compound 7 | >100 | 0.36 | >277 | [11] |

| Compound 9 | >100 | 0.29 | >344 | [11] |

| Compound 2a | 6.43 | 3.5 | 1.84 | [12] |

| Lipoxygenase Inhibitors | ||||

| Compound 5 | - | IC50: 10.7 | - | [13] |

| Compound 9 | - | IC50: 1.1 | - | [13] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used to evaluate their activity.

Synthesis of 2-Amino-4-chloropyrimidine Derivatives[14]

Method 1: From Isocytosine

-

In a reaction vessel, add phosphorus oxychloride and isocytosine.

-

Stir the mixture and heat to 80°C for 1 hour.

-

Increase the temperature to 120°C and reflux for 3 hours. Absorb the tail gas with water.

-

After reflux, distill to recover the phosphorus oxychloride.

-

Drop the remaining reaction liquid into ice water, maintaining the temperature below 40°C.

-

Perform multiple extractions with dichloromethane (B109758).

-

To the lower dichloromethane phase, add activated carbon for decolorization and then filter.

-

Heat the filtrate to 40-60°C to remove the dichloromethane.

-

Add 80g of ethanol (B145695) and stir for 1 hour.

-

Cool to below 0°C and allow to crystallize for 2 hours.

-

Filter the white solid product, 2-amino-4-chloropyrimidine.

Method 2: From 2,4-Dichloropyrimidine (B19661) [14]

-

In a three-necked flask, add 2,4-dichloropyrimidine and ammonia.

-

Stir and reflux the mixture for 3-5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and filter.

-

Wash the crude product sequentially with ethanol (200 mL) and water (500 mL).

-

Dry the product and recrystallize from a 1:1 mixture of dichloromethane and petroleum ether to obtain the white solid 2-amino-4-chloropyrimidine.

MTT Assay for Anticancer Activity[15][16][17]

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MCF7) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Kinase Inhibition Assay (e.g., VEGFR-2)[3][4]

-

Assay Setup: In a microplate, add the kinase (e.g., VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Compound Addition: Add various concentrations of the test compounds to the wells.

-